Methylnaltrexone D3 Bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

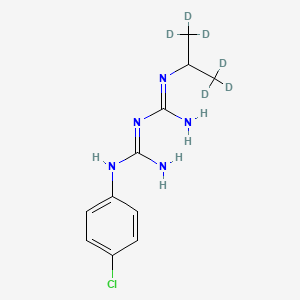

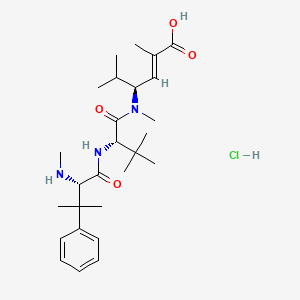

Methylnaltrexone D3 Bromide is the deuterium labeled Methylnaltrexone, which is a pheriphally-acting μ-opioid antagonist.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Safety

- Safety and Tolerance in Humans : Methylnaltrexone has been studied for its safety and tolerance in healthy humans. A study showed that methylnaltrexone is well tolerated at certain doses in humans, with orthostatic hypotension being a dose-limiting adverse effect (Foss et al., 1997).

Mechanism of Action and Effectiveness

- Mechanism of Action and Treatment of Opioid-induced Constipation : Methylnaltrexone acts as a selective peripheral Mu-receptor antagonist, offering an effective treatment for opioid-induced constipation without interfering with central analgesia or precipitating opioid withdrawal (Abarca et al., 2010).

- Clinical Effectiveness : Another study confirmed methylnaltrexone's effectiveness in treating opioid-induced constipation in patients with advanced illness (Meerveld & Standifer, 2008).

Pharmacological Updates

- Pharmacological Properties and Clinical Utilization : Research highlights methylnaltrexone's pharmacokinetic properties, such as high bioavailability and predictable behavior, facilitating its clinical use for treating opioid-induced constipation (Rotshteyn et al., 2011).

Clinical Applications

- Treatment of Opioid-induced Constipation in Advanced Illness : Methylnaltrexone has been demonstrated as effective and safe for treating opioid-induced constipation in adults with advanced illness undergoing palliative care (Mozaffari et al., 2018).

- Postoperative Application in Opiate Users : A case study suggests methylnaltrexone may be useful in alleviating postoperative ileus in opioid-dependent patients, indicating a potential role in the management of postoperative bowel function (Ladányi et al., 2009).

Molecular Structure Analysis

- Structural Analysis of Methylnaltrexone : The molecular structure and properties of methylnaltrexone have been detailed, providing insights into its chemical characteristics (Chen et al., 2012).

Clinical Trials and Approvals

- FDA Approvals and Clinical Trials : The FDA's approval of methylnaltrexone for specific indications like opioid-induced constipation highlights its clinical significance (Walker, 2014) and (Traynor, 2008).

Metabolic Pathways

- Metabolism in Various Species : A study on the metabolic fate of methylnaltrexone in different species, including humans, revealed specific pathways of metabolism, providing insight into its pharmacodynamics (Chandrasekaran et al., 2010).

Pediatric Applications

- Use in Pediatric Palliative Care : Research has shown the effectiveness of intravenous methylnaltrexone in relieving constipation in pediatric palliative care, broadening its application scope (Yeomanson et al., 2012).

Synthesis Process

- Synthesis Methodology : The synthesis process of methylnaltrexone bromide has been documented, providing a comprehensive understanding of its production (Huaf, 2015).

Propiedades

Fórmula molecular |

C21H23D3BrNO4 |

|---|---|

Peso molecular |

439.36 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(difluoromethoxy)-4-(1,3-oxazol-5-yl)phenyl]-D-leucinamide](/img/structure/B1149921.png)